N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features an imidazole ring, an ethoxyethyl chain, and a fluorophenylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethoxyethyl chain: This step may involve nucleophilic substitution reactions where an ethoxyethyl halide reacts with the imidazole derivative.
Introduction of the fluorophenylacetamide group: This can be done through acylation reactions, where the fluorophenylacetic acid or its derivatives react with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethoxyethyl chain.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The imidazole ring might participate in hydrogen bonding or coordination with metal ions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylacetamide: Lacks the fluorine atom, which might affect its binding properties.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-14-3-1-13(2-4-14)11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMWZHZTIZYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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